3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one

CYP inhibition drug metabolism benzoxazolone

For lead optimization programs targeting MerTK or requiring a characterized azetidine-benzoxazolone scaffold, direct attachment analogs lack the methylene spacer critical for pharmacophoric geometry matching patent-disclosed chemotypes. This compound (CAS 1706451-72-0) directly addresses that gap. - Provides the exact methylene-linked architecture specified in WO 2024/084447, preventing SAR divergence from uncharacterized CYP inhibition changes. - ISO-certified ≥97% purity reduces batch failure risk and analytical qualification burden in multi-step syntheses. - Confirmed procurement-ready status from multiple suppliers ensures supply chain continuity for GLP-adjacent research.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13243400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(CN1)CN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C11H12N2O2/c14-11-13(7-8-5-12-6-8)9-3-1-2-4-10(9)15-11/h1-4,8,12H,5-7H2
InChIKeyQQUQZNIWOZTATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Properties


3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1706451‑72‑0, molecular formula C₁₁H₁₂N₂O₂, molecular weight 204.23 g mol⁻¹) is a heterocyclic compound comprising a 2,3‑dihydro‑1,3‑benzoxazol‑2‑one core linked via a methylene spacer to an azetidin‑3‑yl group . The compound is commercially available at ≥97 % purity with ISO‑certified quality systems and at 98 % purity from independent suppliers , establishing its procurement-readiness for pharmaceutical research and medicinal chemistry programs.

Core structure Benzoxazolone-azetidine scaffold with methylene spacer
Certified purity Commercially available with documented ISO certification
Research use Medicinal chemistry building block for inhibitor programs

Why In-Class Analogs Cannot Substitute


The compound class of azetidine‑substituted benzoxazolones encompasses multiple regioisomers and linker variants that exhibit divergent chemical and biological properties. The closest structural analog, 3‑(azetidin‑3‑yl)‑2,3‑dihydro‑1,3‑benzoxazol‑2‑one (CAS 1706440‑92‑7, MW 190.20), lacks the methylene spacer present in the target compound (CAS 1706451‑72‑0, MW 204.23) and therefore differs in conformational flexibility, hydrogen‑bonding capacity, and metabolic stability . The hydrochloride salt form (CAS 1864054‑36‑3, MW 240.69) further alters solubility and crystallinity. Additionally, the 2‑(azetidin‑3‑yl)benzoxazole series (e.g., CAS 1228230‑79‑2) positions the azetidine at the oxazole carbon rather than the nitrogen, fundamentally changing electronic distribution and target engagement . Limited public pharmacological data for the target compound itself means that direct substitution with any analog risks uncharacterized changes in CYP inhibition profile, solubility, and synthetic tractability . The evidence below quantifies where differentiation data exist.

  • Linker Methylene spacer absent in direct-attachment analog may alter conformational flexibility and hydrogen-bonding capacity
  • Salt form Hydrochloride salt changes solubility and crystallinity; not interchangeable without reformulation
  • Regioisomer 2-(azetidin-3-yl)benzoxazole series shifts azetidine attachment position, altering electronic distribution and target engagement context

Quantitative Differentiation Evidence


CYP3A4 Selectivity Over CYP2D6 and CYP2E1

Within the 2,3-dihydro-1,3-benzoxazol-2-one scaffold series, the compound class exemplified by the target structure demonstrates a differentiated cytochrome P450 inhibition fingerprint. The structurally related benzoxazolone analog BDBM50380513 (CHEMBL2019023) exhibits an IC₅₀ of 400 nM against CYP3A4 in human liver microsomes (midazolam substrate, 5 min preincubation, LC‑MS/MS detection), while showing substantially weaker inhibition of CYP2D6 (IC₅₀ = 50,000 nM, dextromethorphan substrate) and CYP2E1 (IC₅₀ = 50,000 nM, chlorzoxazone substrate) [1]. This ~125‑fold selectivity window for CYP3A4 over CYP2D6 and CYP2E1 provides a quantifiable differentiation point when selecting a benzoxazolone‑azetidine building block, as alternative heterocyclic scaffolds (e.g., benzisoxazole‑piperidine series) frequently exhibit broader CYP inhibition profiles [2].

CYP3A4 selectivity
Class-level
~125-fold (CYP3A4 vs CYP2D6/CYP2E1)
Supports CYP selectivity assessment
Data from analog BDBM50380513; review target confirmation
CYP inhibition drug metabolism benzoxazolone ADME-Tox

Methylene Linker vs. Direct Azetidine Attachment

The target compound 3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one (MW = 204.23 g mol⁻¹) incorporates a methylene (–CH₂–) spacer between the azetidine nitrogen and the benzoxazolone ring, whereas the closest direct analog 3-(azetidin-3-yl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1706440‑92‑7, MW = 190.20 g mol⁻¹) features a direct N–C bond attachment . This structural difference results in a molecular weight increase of 14.03 g mol⁻¹ (~7.4 %) and introduces an additional rotatable bond that alters the spatial relationship between the azetidine ring and the benzoxazolone core. In medicinal chemistry, methylene insertion is a recognized strategy for modulating target binding, physicochemical properties, and metabolic stability [1].

Linker connectivity
Head-to-head
+14.03 g/mol, +1 rotatable bond
Conformational flexibility context may differ
Based on structural registry data
structure-activity relationship linker optimization conformational flexibility medicinal chemistry

ISO-Certified Purity Benchmarking

The target compound is commercially supplied at two documented purity levels: ≥97 % (NLT 97 %) under ISO‑certified quality systems from MolCore and 98 % from Leyan . In contrast, publicly available purity specifications for the direct analog 3-(azetidin-3-yl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1706440‑92‑7) are reported without explicit certification standards . The availability of ISO‑certified material reduces batch‑to‑batch variability risk for regulated research environments.

Purity certification
Data to verify
ISO-certified ≥97% available
Certification may reduce qualification burden
Review vendor documentation
purity specification ISO certification procurement quality analytical chemistry

Patent-Documented MerTK/AXL Inhibitor Intermediate

International patent application WO 2024/084447 (Dong‑A ST Co., Ltd.) discloses azetidinyl benzoxazole compounds as Mer and AXL kinase inhibitors, wherein the benzoxazolone‑azetidine scaffold exemplified by the target compound represents a critical synthetic intermediate [1]. The target compound's specific N‑alkylation pattern (azetidine‑CH₂–benzoxazolone) matches the connectivity required for the disclosed potent MerTK inhibitors that demonstrate in vivo target engagement in murine syngeneic tumor models (MC‑38) [2]. Earlier patent US 9,212,130 B2 further establishes the broader pharmaceutical utility of heterocyclic derivatives incorporating this scaffold [3]. No analogous patent protection has been identified for the direct‑attachment analog CAS 1706440‑92‑7 in the MerTK/AXL inhibitor context.

Patent context
Supporting evidence
Scaffold matches WO 2024/084447
Supports route-alignment review
Verify specific synthetic route
MerTK inhibitor AXL inhibitor immuno-oncology patent intermediate azetidine-benzoxazole

Procurement-Relevant Application Scenarios


Lead Optimization with Defined CYP Selectivity

In lead optimization campaigns where a benzoxazolone scaffold is being evaluated, the class‑level CYP inhibition fingerprint (CYP3A4 IC₅₀ ~400 nM with >100‑fold selectivity over CYP2D6 and CYP2E1) provides a quantitative basis for prioritizing this scaffold over alternative heterocyclic cores with less characterized ADME‑Tox profiles [1]. Procurement of the methylene‑linked azetidine‑benzoxazolone (CAS 1706451‑72‑0) rather than the direct‑attachment analog ensures that the SAR series maintains the pharmacophoric geometry aligned with the patent‑disclosed MerTK inhibitor chemotype [2].

MerTK/AXL Kinase Inhibitor Synthesis

The target compound serves as a key building block for constructing azetidine‑benzoxazole MerTK inhibitors described in WO 2024/084447 and the associated Journal of Medicinal Chemistry publication demonstrating in vivo target engagement [2][3]. Researchers synthesizing these clinical‑stage chemotypes should procure CAS 1706451‑72‑0 at ≥97 % purity with ISO certification to ensure batch‑to‑batch consistency and compliance with pharmaceutical quality standards .

Fragment-Based Drug Discovery Libraries

With a molecular weight of 204.23 g mol⁻¹ and an azetidine moiety recognized as a privileged fragment in medicinal chemistry [4], this compound is suitable for inclusion in fragment libraries targeting kinases, GPCRs, or other protein classes. The methylene linker provides a synthetic handle for further derivatization while maintaining fragment‑like physicochemical properties.

Quality-Controlled Intermediate Procurement

For GLP/GMP‑adjacent research environments, the availability of ISO‑certified material at ≥97 % purity reduces the analytical qualification burden compared to analogs lacking documented certification. Procurement teams should specify CAS 1706451‑72‑0 with explicit purity and certification requirements to minimize batch failure risk in multi‑step synthetic sequences.

Application
Selection Property
Validation Focus
CYP selectivity lead optimization
Reported CYP inhibition fingerprint
Isoform selectivity verification
MerTK/AXL inhibitor research synthesis
Patent-disclosed chemotype alignment
Synthetic route and target engagement review
Fragment-based library design
Fragment-like properties with linker handle
Physicochemical and synthetic tractability
Regulated research procurement
Documented purity certification
Batch consistency and qualification review
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